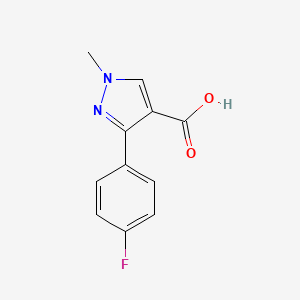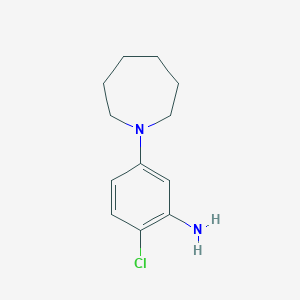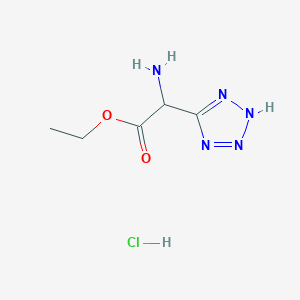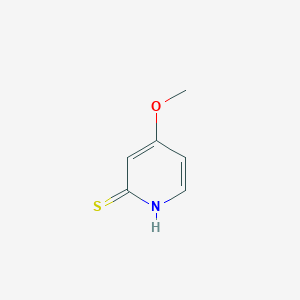
1-(4-nitrophenoxy)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenoxy)phthalazine is a phthalazine derivative known for its interesting biological propertiesThe compound this compound has been extensively studied for its potential therapeutic applications, as well as its effects on ecosystems and industrial processes.
Preparation Methods
The synthesis of 1-(4-nitrophenoxy)phthalazine typically involves multistep procedures. One common method is the condensation of ω-tetrachloroxylene with hydrazine, followed by the reduction of chlorophthalazine with phosphorus and hydroiodic acid . Another approach involves the reaction of phthalazin-1-one derivatives with various carbon nucleophiles such as ethyl bromoacetate and benzoyl chloride in the presence of anhydrous potassium carbonate in dry acetone . Industrial production methods often utilize readily available and inexpensive scaffolds to construct phthalazine derivatives via short and straightforward synthetic routes .
Chemical Reactions Analysis
1-(4-Nitrophenoxy)phthalazine undergoes various types of chemical reactions, including:
Oxidation: Upon oxidation with alkaline potassium permanganate, it yields pyridazine dicarboxylic acid.
Reduction: Zinc and hydrochloric acid decompose it to form orthoxylylene diamine.
Substitution: The compound can undergo substitution reactions, such as the reaction with ethyl bromoacetate and anhydrous potassium carbonate to form N-alkyl derivatives.
Common reagents and conditions used in these reactions include hydrazine, phosphorus, hydroiodic acid, ethyl bromoacetate, benzoyl chloride, and anhydrous potassium carbonate. Major products formed from these reactions include pyridazine dicarboxylic acid, orthoxylylene diamine, and various N-alkyl derivatives .
Scientific Research Applications
1-(4-Nitrophenoxy)phthalazine has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of various phthalazine derivatives with valuable biological and pharmacological activities.
Biology: The compound has been studied for its antimicrobial properties, showing activity against different microbial strains.
Medicine: Phthalazine derivatives are known for their potential therapeutic applications, including anticancer, antidiabetic, antihypertensive, and anti-inflammatory activities.
Industry: The compound is used in industrial processes, particularly in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenoxy)phthalazine involves its interaction with various molecular targets and pathways. For example, phthalazine derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor (VEGFR), leading to anti-inflammatory and anticancer effects . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
1-(4-Nitrophenoxy)phthalazine is unique compared to other similar compounds due to its specific functional groups and biological activities. Similar compounds include:
Phthalazine: The parent compound with a basic structure of C8H6N2, known for its pharmacological properties.
Phthalazinone: A derivative with a keto-hydro group, used in the synthesis of various biologically active compounds.
Quinoxaline: An isomeric compound with similar biological activities but different structural features.
The uniqueness of this compound lies in its nitrophenoxy group, which enhances its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-nitrophenoxy)phthalazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-17(19)11-5-7-12(8-6-11)20-14-13-4-2-1-3-10(13)9-15-16-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRSHGKXRVBJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B6613300.png)




![1-[1-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B6613334.png)


![[4-(7H-purin-6-yl)morpholin-2-yl]methanamine](/img/structure/B6613351.png)
![N-[(2-chlorophenyl)methyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B6613360.png)
![rac-tert-butyl (3R,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate, cis](/img/structure/B6613368.png)
![ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate](/img/structure/B6613375.png)


